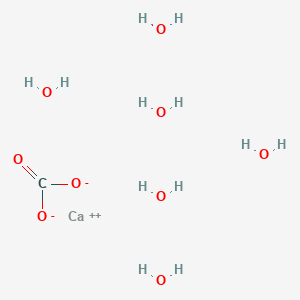
Calcium carbonate hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'EDIHYP implique la réaction de l'éthyl-3-(2,2-diméthyl-2-éthyl-hydrazinium) avec l'iodure de propyle. Les conditions réactionnelles nécessitent généralement un environnement contrôlé avec des réglages spécifiques de température et de pression pour garantir que le produit souhaité est obtenu avec une pureté et un rendement élevés. Les détails exacts de la voie de synthèse et des conditions réactionnelles sont souvent propriétaires et peuvent varier en fonction du fabricant .
Méthodes de production industrielle
La production industrielle de l'EDIHYP implique la mise à l'échelle du processus de synthèse en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté tout en minimisant les coûts de production. Le processus peut impliquer l'utilisation de réacteurs à grande échelle, de systèmes à flux continu et de techniques de purification avancées pour garantir que le produit final répond à des normes de qualité strictes .
Analyse Des Réactions Chimiques
Types de réactions
L'EDIHYP subit plusieurs types de réactions chimiques, notamment :
Oxydation : L'EDIHYP peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Le composé peut également subir des réactions de réduction, conduisant à la formation de dérivés réduits.
Substitution : L'EDIHYP peut participer à des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène. Les réactions sont généralement effectuées en milieu acide ou basique.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés. Ces réactions sont souvent conduites dans des solvants anhydres.
Substitution : Les réactions de substitution peuvent impliquer des réactifs comme les halogènes ou les nucléophiles, selon le produit souhaité.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites de l'EDIHYP. Les réactions de substitution peuvent conduire à une large gamme de produits substitués, selon la nature du substituant .
Applications de la recherche scientifique
L'EDIHYP a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans des études sur les voies de synthèse et les mécanismes réactionnels.
Biologie : Enquêté pour ses effets sur les processus cellulaires et l'activité bioélectrique.
Médecine : Principalement utilisé pour ses propriétés antiarythmiques dans le traitement des affections cardiaques.
Mécanisme d'action
L'EDIHYP exerce ses effets en bloquant les canaux calciques dépendants du voltage (VDCC). Cette action réduit le potentiel de repos, ainsi que l'amplitude et la durée des potentiels d'action dans les cardiomyocytes. La capacité du composé à moduler l'activité bioélectrique est cruciale pour ses effets antiarythmiques. En stabilisant l'activité électrique du cœur, l'EDIHYP contribue à prévenir les arythmies et autres troubles cardiaques .
Applications De Recherche Scientifique
EDIHYP has a wide range of scientific research applications, including:
Mécanisme D'action
EDIHYP exerts its effects by blocking voltage-gated calcium channels (VDCCs). This action reduces the resting potential, as well as the amplitude and duration of action potentials in cardiomyocytes. The compound’s ability to modulate bioelectrical activity is crucial for its antiarrhythmic effects. By stabilizing the electrical activity of the heart, EDIHYP helps prevent arrhythmias and other cardiac disturbances .
Comparaison Avec Des Composés Similaires
Composés similaires
Vérapamil : Un autre bloqueur des VDCC utilisé pour ses propriétés antiarythmiques.
Diltiazem : Similaire au vérapamil, il est utilisé pour traiter l'hypertension et l'angine de poitrine.
Nifédipine : Un bloqueur des canaux calciques principalement utilisé pour gérer l'hypertension et l'angine de poitrine.
Unicité de l'EDIHYP
L'EDIHYP est unique en raison de sa structure spécifique et de ses puissants effets antiarythmiques. Contrairement aux autres bloqueurs des canaux calciques, l'EDIHYP a montré une capacité prononcée à réduire la durée de la tachycardie ventriculaire et de la fibrillation cardiaque, ce qui le rend particulièrement efficace dans le traitement des affections cardiaques graves .
Propriétés
Numéro CAS |
15634-14-7 |
|---|---|
Formule moléculaire |
CH12CaO9 |
Poids moléculaire |
208.18 g/mol |
Nom IUPAC |
calcium;carbonate;hexahydrate |
InChI |
InChI=1S/CH2O3.Ca.6H2O/c2-1(3)4;;;;;;;/h(H2,2,3,4);;6*1H2/q;+2;;;;;;/p-2 |
Clé InChI |
WJZUYMUHOIOLAC-UHFFFAOYSA-L |
SMILES |
C(=O)([O-])[O-].O.O.O.O.O.O.[Ca+2] |
SMILES canonique |
C(=O)([O-])[O-].O.O.O.O.O.O.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















